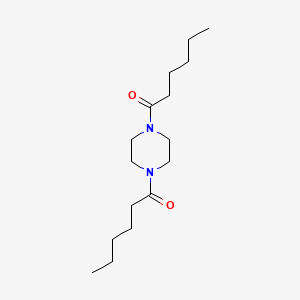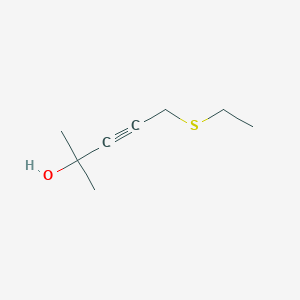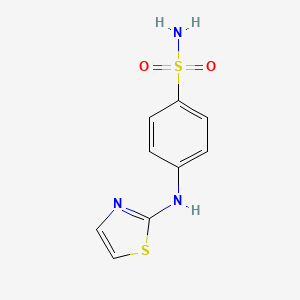
Benzenesulfonamide, 4-(2-thiazolylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-(2-thiazolylamino)- is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound features a benzenesulfonamide moiety linked to a thiazole ring, making it a valuable molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(2-thiazolylamino)- typically involves the condensation of 2-amino-4-aryl-thiazole with 4-chlorosulfonyl benzylidine-2,4-thiazolidinedione . The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with ethanol:toluene (1:4) as the eluent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(2-thiazolylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-(2-thiazolylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anticancer agent through the inhibition of carbonic anhydrase IX.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(2-thiazolylamino)- involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cells . By inhibiting this enzyme, the compound disrupts the cellular environment, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound exhibits antimicrobial activity by interfering with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.
N-(thiazol-4-ylmethyl)benzenesulfonamide: Evaluated for its fungicidal activities.
Uniqueness
Benzenesulfonamide, 4-(2-thiazolylamino)- stands out due to its dual activity as both an anticancer and antimicrobial agent. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for targeted cancer therapy . Additionally, its antimicrobial properties add to its versatility in scientific research and potential therapeutic applications .
Properties
CAS No. |
20278-06-2 |
|---|---|
Molecular Formula |
C9H9N3O2S2 |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-ylamino)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S2/c10-16(13,14)8-3-1-7(2-4-8)12-9-11-5-6-15-9/h1-6H,(H,11,12)(H2,10,13,14) |
InChI Key |
XQVIROIOJXPRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CS2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


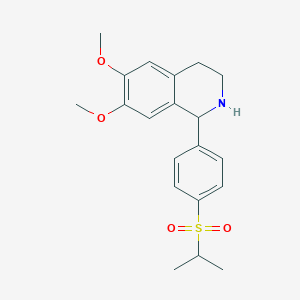
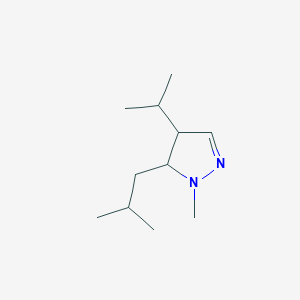
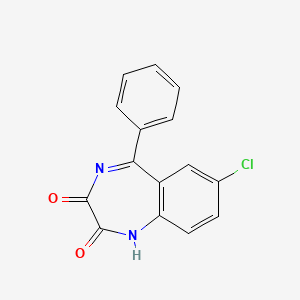
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
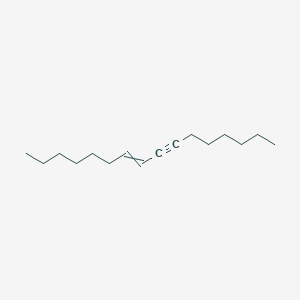


silane](/img/structure/B14713525.png)
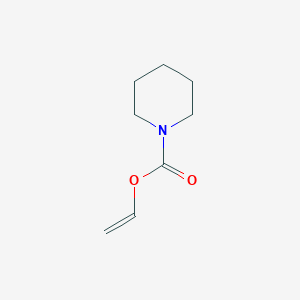
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)


